N-(呋喃-2-基甲基)-3-甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

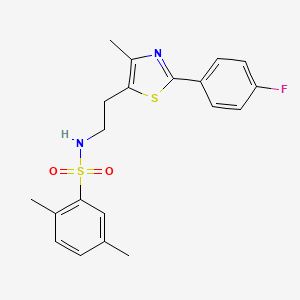

“N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide” is a chemical compound that contains a furan ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring can have various applications in the field of medicinal chemistry.

Synthesis Analysis

While specific synthesis information for “N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide” was not found, furan derivatives can be synthesized under microwave-assisted conditions . For example, “N-(Furan-2-ylmethyl)furan-2-carboxamide” and “furan-2-ylmethyl furan-2-carboxylate” were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol .

Molecular Structure Analysis

The molecular structure of similar compounds, such as “N-(pyridin-2-ylmethyl)furan-2-carboxamide”, has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For instance, “N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide” reacts with Cu (II), Co (II), Ni (II) and Zn (II) acetates to yield complexes with a stoichiometric ratio of 1:2 (M:L) .

科学研究应用

Antibacterial Activity

N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide: and its derivatives have been explored for their potential antibacterial properties . Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial effects against both gram-positive and gram-negative bacteria. The incorporation of the furan nucleus into compounds is a significant synthetic strategy in medicinal chemistry, aiming to develop new drugs to combat microbial resistance.

Cancer Research

In the realm of oncology, furan-containing compounds like N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide have been synthesized and studied as potential anticancer agents . These compounds have been evaluated for their cytotoxic activities against various cancer cell lines, including those expressing high levels of the epidermal growth factor receptor (EGFR), which is a common target in cancer therapy.

Agriculture

Furan derivatives are also being investigated for their use in agriculture. The synthesis of compounds like N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide could lead to the development of new pesticides or growth regulators . These compounds could provide an alternative to traditional chemicals, potentially offering more sustainable and environmentally friendly options for crop protection and enhancement.

Industrial Applications

In industrial chemistry, furan derivatives are valuable intermediates in the synthesis of various chemicals . They can be transformed into a number of C4 and C5 compounds, which serve as raw materials for the production of hydrocarbon fuels, fuel additives, and other valuable chemicals. This versatility makes them crucial in the context of biorefineries and the move towards more sustainable industrial processes.

Environmental Impact

The environmental impact of chemicals like N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide is an important area of study. Research into the synthesis of these compounds under microwave-assisted conditions has shown that they can be produced efficiently and with potentially lower environmental impact . This aligns with the principles of green chemistry and the circular economy, emphasizing the need for eco-friendly synthesis methods.

Biotechnology Research

In biotechnology, furan derivatives are part of a broader class of compounds used for various research applications, including the development of new biochemical assays and diagnostic tools . Their unique chemical properties can be harnessed in the design of novel probes and reagents that facilitate the study of biological systems.

未来方向

Bio-based furanic oxygenates, which include furan derivatives, represent a class of lignocellulosic biomass-derived platform molecules. These versatile building blocks can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms . This suggests that there is potential for future research and development in this area.

属性

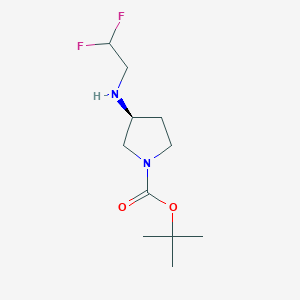

IUPAC Name |

N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-16-10-4-2-6-12(8-10)18(14,15)13-9-11-5-3-7-17-11/h2-8,13H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGDGNMJPXGTGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline](/img/structure/B3003891.png)

![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3003892.png)

![Ethyl 4-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B3003900.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3003901.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3003906.png)

![(1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3003909.png)

![N-(2-chloro-4-fluorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3003911.png)

![10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B3003913.png)